4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid
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Overview
Description
4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a prop-2-en-1-yl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which is then functionalized to introduce the necessary substituents.
Functionalization: The introduction of the methyl and prop-2-en-1-yl groups can be achieved through alkylation reactions. For example, methylation can be carried out using methyl iodide in the presence of a strong base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, where the methyl or prop-2-en-1-yl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Ketones, alcohols, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: A structurally similar compound with a different functional group arrangement.
Cyclohexane, 1-methylene-4-(1-methylethenyl): Another related compound with a similar cyclohexane ring structure.
Uniqueness
4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H18O2 |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-methyl-1-prop-2-enylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-3-6-11(10(12)13)7-4-9(2)5-8-11/h3,9H,1,4-8H2,2H3,(H,12,13) |
InChI Key |
YNRIJRYPSYNQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CC=C)C(=O)O |
Origin of Product |
United States |
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